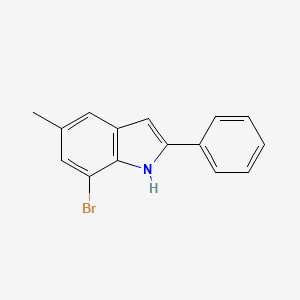
7-Bromo-5-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 7-Bromo-5-methyl-2-phenyl-1H-indole typically involves the bromination of 5-methyl-2-phenyl-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
7-Bromo-5-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted indoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methyl-2-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indole core play crucial roles in binding to these targets, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-5-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:
5-Bromoindole: Another brominated indole with different substitution patterns, leading to distinct chemical and biological properties.
7-Bromoindole: Lacks the methyl and phenyl groups, resulting in different reactivity and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C15H12BrN |
|---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
7-bromo-5-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C15H12BrN/c1-10-7-12-9-14(11-5-3-2-4-6-11)17-15(12)13(16)8-10/h2-9,17H,1H3 |
InChI-Schlüssel |
NVVNPAZPTQNYQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


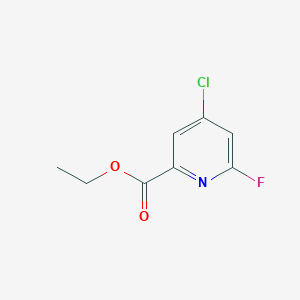
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)

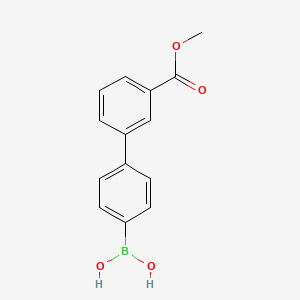


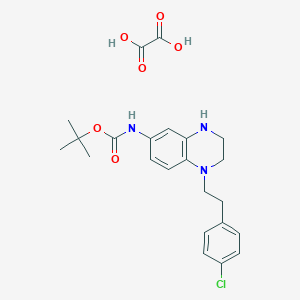
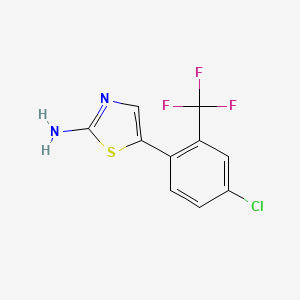
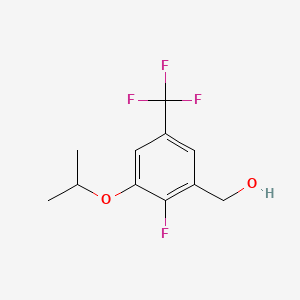

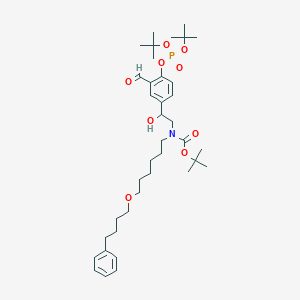
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)

